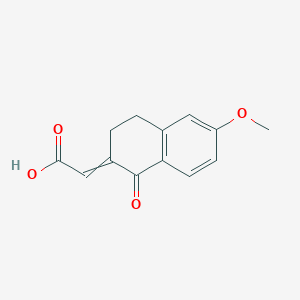![molecular formula C7H13N3O B3321593 1-Methyl-1,3,7-triazaspiro[4.4]nonan-4-one CAS No. 1363381-79-6](/img/structure/B3321593.png)
1-Methyl-1,3,7-triazaspiro[4.4]nonan-4-one
Vue d'ensemble
Description
1-Methyl-1,3,7-triazaspiro[4.4]nonan-4-one is a heterocyclic compound with the molecular formula C7H13N3O and a molecular weight of 155.20 g/mol . This compound features a unique spiro structure, which is characterized by a bicyclic system where two rings are connected through a single atom. The presence of nitrogen atoms within the ring system makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
The synthesis of 1-Methyl-1,3,7-triazaspiro[4.4]nonan-4-one can be achieved through several synthetic routes. One efficient method involves the reaction of appropriate amines with cyclic ketones under specific conditions. For instance, the reaction of 1,3-diaminopropane with cyclohexanone in the presence of a suitable catalyst can yield the desired spiro compound . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, utilizing advanced techniques such as continuous flow reactors and high-pressure conditions .
Analyse Des Réactions Chimiques
1-Methyl-1,3,7-triazaspiro[4.4]nonan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions for these reactions include the use of organic solvents like dichloromethane, methanol, and specific catalysts to enhance reaction rates and selectivity. Major products formed from these reactions depend on the specific reagents and conditions used, but typically include various substituted derivatives of the original compound .
Applications De Recherche Scientifique
1-Methyl-1,3,7-triazaspiro[4.4]nonan-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a useful probe in biochemical studies.
Mécanisme D'action
The mechanism by which 1-Methyl-1,3,7-triazaspiro[4.4]nonan-4-one exerts its effects involves its interaction with specific molecular targets. The nitrogen atoms within the spiro ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
1-Methyl-1,3,7-triazaspiro[4.4]nonan-4-one can be compared with other similar spiro compounds, such as:
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: This compound shares a similar spiro structure but differs in its functional groups, leading to distinct chemical and biological properties.
1,4,9-Triazaspiro[5.5]undecan-2-one: Another spiro compound with a larger ring system, which affects its reactivity and applications.
Propriétés
IUPAC Name |
1-methyl-1,3,7-triazaspiro[4.4]nonan-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-10-5-9-6(11)7(10)2-3-8-4-7/h8H,2-5H2,1H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDINFOQDNNBDOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CNC(=O)C12CCNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 5-aminothieno[2,3-c]pyridazine-6-carboxylate](/img/structure/B3321510.png)
![2-[(1R)-1-[(2R)-2-(2,4-difluorophenyl)oxiran-2-yl]ethoxy]oxane](/img/structure/B3321518.png)



![Rupatadine fumarate impurity A [EP]](/img/structure/B3321529.png)
![(2S)-2-ethylbutyl 2-(((((2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate](/img/structure/B3321531.png)

![Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B3321540.png)



![3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[[(8alpha,9S)-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione](/img/structure/B3321588.png)

